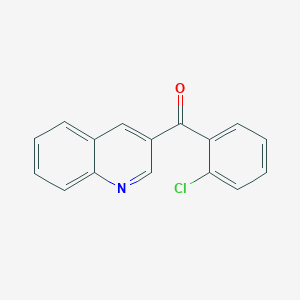

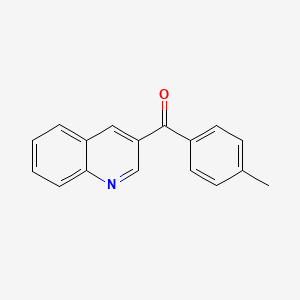

4-(4-Methylbenzoyl)quinoline; 97%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

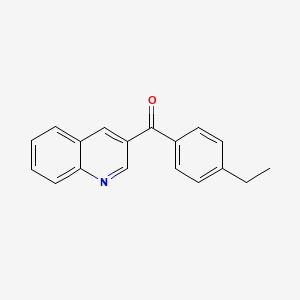

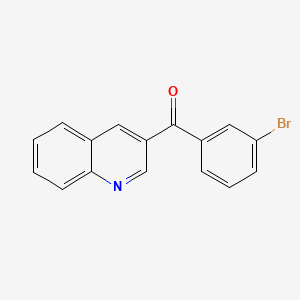

4-(4-Methylbenzoyl)quinoline is a chemical compound with the molecular formula C17H13NO . It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound .

Synthesis Analysis

The synthesis of quinoline and its derivatives has been extensively studied. Methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years, focusing on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .

Molecular Structure Analysis

Quinoline consists of a benzene ring fused to the alpha-beta-position of the pyridine ring . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .

Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(4-Methylbenzoyl)quinoline include a predicted boiling point of 435.2±20.0 °C and a predicted density of 1.171±0.06 g/cm3 . The pKa is predicted to be 2.60±0.13 .

科学的研究の応用

Medicinal Chemistry and Drug Development

Quinoline derivatives have garnered significant attention due to their diverse biological activities. Researchers explore these compounds for their potential as anticancer agents, antioxidants, anti-inflammatory drugs, and more. The unique quinoline scaffold serves as a pharmacophore in various therapeutic agents .

Transition Metal-Free Synthesis of 3-Acylquinolines

A recent study introduced a transition metal-free protocol for synthesizing 3-acyl quinolines. This method involves aza-Michael addition and intramolecular annulation of enaminones with anthranils. Notably, methanesulfonic acid (MSA) and NaI play crucial roles in this efficient and practical reaction .

Anticancer Properties

Quinoline derivatives have demonstrated promising anticancer activity. Researchers investigate their potential as cytotoxic agents against various cancer cell lines. The specific mechanism of action varies, but quinolines often interfere with cellular processes, leading to apoptosis or cell cycle arrest .

Antioxidant Activity

Quinolines exhibit antioxidant properties, protecting cells from oxidative stress and free radical damage. These compounds scavenge reactive oxygen species (ROS) and contribute to overall cellular health .

Anti-Inflammatory Effects

Inflammation plays a role in various diseases, including autoimmune disorders and chronic conditions. Quinoline derivatives have been studied for their anti-inflammatory effects, potentially modulating inflammatory pathways and reducing tissue damage .

Antimalarial Potential

Quinolines have historical significance in antimalarial drug development. Compounds like chloroquine and quinine, both containing quinoline moieties, have been used to treat malaria. Researchers continue to explore novel quinoline-based antimalarials .

将来の方向性

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

作用機序

Target of Action

Quinoline derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and proteins, which contribute to their diverse biological activities .

Mode of Action

Quinoline derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Quinoline derivatives are known to influence various biochemical pathways, depending on their specific targets .

Result of Action

Quinoline derivatives are known to exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer effects .

特性

IUPAC Name |

(4-methylphenyl)-quinolin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO/c1-12-6-8-13(9-7-12)17(19)15-10-14-4-2-3-5-16(14)18-11-15/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBYDRIXYKHJSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinolin-3-yl(p-tolyl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。